molecular formula C12H16N4O2S2 B6436301 N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549013-68-3

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No. B6436301
CAS RN: 2549013-68-3
M. Wt: 312.4 g/mol
InChI Key: OARAVJOBQJPOTH-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .


Synthesis Analysis

Thienopyrimidines can be synthesized through various methods. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

Thienopyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can vary depending on their specific structure and substituents. For example, N-(3-(7-Cyano-4-oxo-6-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)-4-methylphenyl)benzamide has a melting point of 179-180 °C .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit affinity for kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins.

Mode of Action

Thieno[2,3-d]pyrimidines have been shown to inhibit kinases . This inhibition could occur through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrate proteins and thus altering cell signaling pathways.

Result of Action

Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects . This could result from their kinase inhibitory activity disrupting essential cell signaling pathways, leading to cell death.

Future Directions

Thienopyrimidines have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research will likely continue to explore their therapeutic potential and develop more effective and selective derivatives.

properties

IUPAC Name

N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAVJOBQJPOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

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